molecular formula C10H7F2O6P B1670568 DiFMUP CAS No. 214491-43-7

DiFMUP

Cat. No.: B1670568
CAS No.: 214491-43-7
M. Wt: 292.13 g/mol
InChI Key: DZANYXOTJVLAEE-UHFFFAOYSA-N
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Description

6,8-Difluoro-4-Methylumbelliferyl Phosphate is a fluorogenic substrate widely used in biochemical assays to detect phosphatase activity. This compound is particularly valuable due to its ability to produce a fluorescent signal upon enzymatic hydrolysis, making it an excellent tool for continuous monitoring of enzyme activity .

Biochemical Analysis

Biochemical Properties

DiFMUP is an excellent substrate for continuously assaying acid phosphatases at low pH . The lower pKa of this compound compared to MUP makes it particularly suitable for this purpose . The reaction product of this compound has excitation/emission maxima of approximately 358/450 nm .

Cellular Effects

This compound is hydrolyzed by phosphatases, resulting in the release of fluorescent DIFMU . This fluorescence can be easily followed in continuous mode by a fluorescence reader . This property of this compound allows researchers to monitor real-time phosphatase activities in a variety of different samples, including crude cell extracts, immune complexes, and purified enzyme preparations .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by phosphatases . This hydrolysis results in the release of fluorescent DIFMU . The fluorescence of DIFMU can then be detected, providing a measure of phosphatase activity .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. For example, the fluorescence of DIFMU, the product of this compound hydrolysis, can be continuously monitored, allowing for real-time assessment of phosphatase activity

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, animal models are commonly used in various stages of drug discovery and development to aid in the prospective assessment of drug-drug interaction potential and the understanding of the underlying mechanism for DDI of a drug candidate .

Metabolic Pathways

This compound is involved in the metabolic pathway of phosphatases . Phosphatases are enzymes that hydrolyze phosphate esters, and this compound serves as a substrate for these enzymes . The hydrolysis of this compound by phosphatases results in the release of DIFMU .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its role as a substrate for phosphatases

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its role as a substrate for phosphatases As phosphatases are found in various subcellular locations, this compound could potentially be localized to these same locations

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,8-Difluoro-4-Methylumbelliferyl Phosphate can be synthesized through the fluorination of 4-methylumbelliferyl phosphateThe reaction conditions typically require a fluorinating agent and a suitable solvent, such as dimethyl sulfoxide (DMSO) .

Industrial Production Methods: In industrial settings, the production of 6,8-Difluoro-4-Methylumbelliferyl Phosphate involves large-scale synthesis using automated reactors. The process ensures high purity and yield, with stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluoro-4-Methylumbelliferyl Phosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the release of the fluorescent compound 6,8-difluoro-4-methylumbelliferone .

Common Reagents and Conditions:

    Reagents: Phosphatases (e.g., alkaline phosphatase, acid phosphatase)

    Conditions: The reactions are typically carried out at specific pH levels optimal for the enzyme activity. .

Major Products: The major product of the hydrolysis reaction is 6,8-difluoro-4-methylumbelliferone, which exhibits strong fluorescence with excitation/emission maxima of approximately 358/450 nm .

Mechanism of Action

The mechanism of action of 6,8-Difluoro-4-Methylumbelliferyl Phosphate involves its hydrolysis by phosphatases. The enzyme cleaves the phosphate group, releasing the fluorescent 6,8-difluoro-4-methylumbelliferone. This fluorescence can be continuously monitored, providing real-time data on enzyme activity .

Properties

IUPAC Name

(6,8-difluoro-4-methyl-2-oxochromen-7-yl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2O6P/c1-4-2-7(13)17-9-5(4)3-6(11)10(8(9)12)18-19(14,15)16/h2-3H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZANYXOTJVLAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101261252
Record name 6,8-Difluoro-4-methylumbelliferyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214491-43-7
Record name 6,8-Difluoro-4-methylumbelliferyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214491-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Difluoro-4-methylumbelliferyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101261252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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